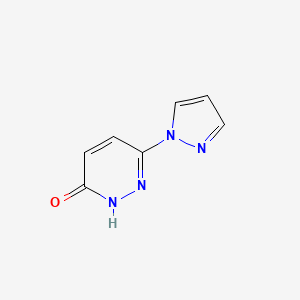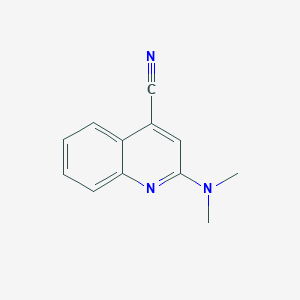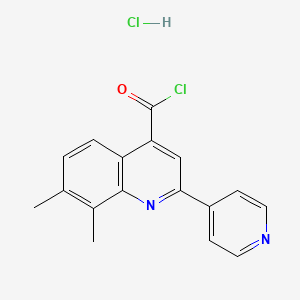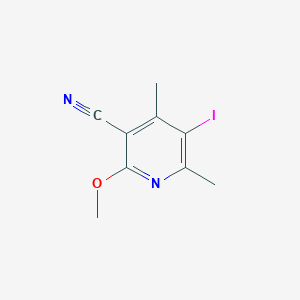![molecular formula C13H15NO2 B1442673 2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid CAS No. 1351393-96-8](/img/structure/B1442673.png)
2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid
Übersicht
Beschreibung
2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indole ring substituted with an isopropyl group at the nitrogen atom and an acetic acid moiety at the 3-position.
Biochemische Analyse
Biochemical Properties
(1-Isopropyl-1H-indol-3-yl)acetic acid plays a crucial role in biochemical reactions, particularly in the regulation of plant growth and development. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to bind with high affinity to multiple receptors, influencing various biological activities such as antiviral, anti-inflammatory, and anticancer properties . The nature of these interactions often involves the modulation of enzyme activity and protein expression, which can lead to significant changes in cellular functions.
Cellular Effects
The effects of (1-Isopropyl-1H-indol-3-yl)acetic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to regulate tissue differentiation, apical dominance, and responses to environmental stimuli such as light and gravity . These effects are mediated through its interaction with specific receptors and signaling molecules within the cell.
Molecular Mechanism
At the molecular level, (1-Isopropyl-1H-indol-3-yl)acetic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to interact with ubiquitin-activating enzymes, leading to the ubiquitination and subsequent degradation of target proteins . This process is crucial for regulating various cellular functions and maintaining cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Isopropyl-1H-indol-3-yl)acetic acid can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo thermal decomposition, leading to the release of irritating gases and vapors . Long-term exposure to (1-Isopropyl-1H-indol-3-yl)acetic acid in in vitro or in vivo studies has been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of (1-Isopropyl-1H-indol-3-yl)acetic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as promoting cell growth and differentiation. At higher doses, it can lead to toxic or adverse effects, including respiratory system damage and other organ-specific toxicities . Understanding the dosage threshold is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
(1-Isopropyl-1H-indol-3-yl)acetic acid is involved in several metabolic pathways, including the tryptophan-dependent pathways. It can be converted into various intermediate metabolites, such as indole-3-pyruvic acid and indole-3-acetaldoxime . These pathways are essential for its biological activity and influence metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, (1-Isopropyl-1H-indol-3-yl)acetic acid is transported and distributed through specific transporters and binding proteins. It is predominantly produced in the apex and young leaves of plants and can be transported to other parts of the plant where it exerts its effects . The localization and accumulation of this compound are critical for its biological functions.
Subcellular Localization
The subcellular localization of (1-Isopropyl-1H-indol-3-yl)acetic acid is influenced by targeting signals and post-translational modifications. It is known to localize in specific compartments or organelles within the cell, where it can interact with target proteins and exert its biological effects . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution at the Nitrogen Atom: The isopropyl group can be introduced to the nitrogen atom of the indole ring through alkylation reactions using isopropyl halides in the presence of a base.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced at the 3-position of the indole ring through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Studied for its potential role in modulating biological pathways and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
1-Methyl-1H-indol-3-yl)acetic acid: A synthetic derivative with similar structural features.
1-Benzyl-1H-indol-3-yl)acetic acid: Another synthetic derivative with potential biological activities.
Uniqueness
2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid is unique due to the presence of the isopropyl group at the nitrogen atom, which may confer distinct physicochemical properties and biological activities compared to other indole derivatives. This structural modification can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
2-(1-propan-2-ylindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)14-8-10(7-13(15)16)11-5-3-4-6-12(11)14/h3-6,8-9H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXAMIIYSHWIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1442598.png)

![1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1442600.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1442603.png)


![1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1442606.png)

![3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442610.png)
![4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442611.png)
![2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1442612.png)

